molecular formula C15H9ClFNO2 B6199413 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one CAS No. 667881-28-9

4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one

Cat. No.: B6199413
CAS No.: 667881-28-9
M. Wt: 289.7
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Description

4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromenone core structure substituted with a 3-chloro-4-fluorophenylamino group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with a chromenone derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium, often in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, typically using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Properties

CAS No.

667881-28-9

Molecular Formula

C15H9ClFNO2

Molecular Weight

289.7

Purity

95

Origin of Product

United States

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